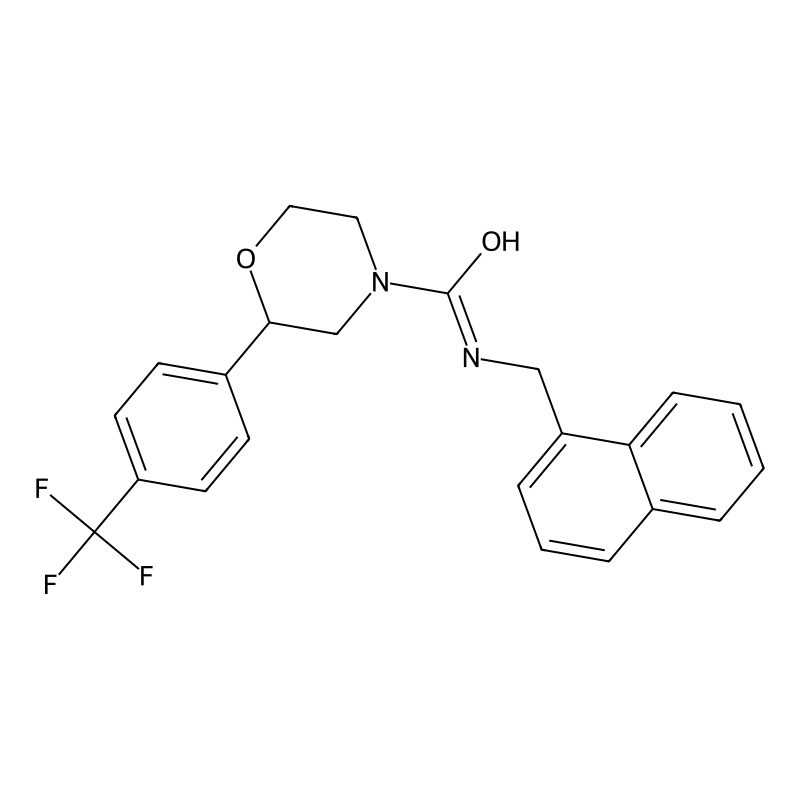

N-(naphthalen-1-ylmethyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(naphthalen-1-ylmethyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide is a synthetic compound characterized by its complex structure, which includes a morpholine ring, a naphthalene moiety, and a trifluoromethyl-substituted phenyl group. The molecular formula of this compound is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The trifluoromethyl group is notable for its influence on the compound's electronic properties and biological activity.

- Hydrophobic interactions with the naphthalene group

- Hydrogen bonding with the amide group

- Enzyme inhibition by mimicking natural substrates (morpholine ring)

- Skin irritation

- Respiratory tract irritation

- Environmental toxicity (depending on specific properties)

The chemical reactivity of N-(naphthalen-1-ylmethyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide can be explored through various reactions typical of morpholine derivatives. These may include:

- Nucleophilic Substitution: The morpholine nitrogen can participate in nucleophilic substitution reactions, particularly with electrophiles.

- Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

- Reduction: The compound may also be subjected to reduction reactions that could modify the carbonyl functionality of the carboxamide.

This compound has been studied for its potential biological activities, particularly as an inhibitor in various biochemical pathways. Preliminary studies suggest that it may exhibit:

- Antitumor Activity: Compounds with similar structures often show promise in cancer therapy due to their ability to interfere with cellular proliferation.

- Antimicrobial Properties: The presence of the trifluoromethyl group may enhance membrane permeability, contributing to antimicrobial effects.

- Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in metabolic processes.

The synthesis of N-(naphthalen-1-ylmethyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide can be achieved through several methods:

- Starting Materials: The synthesis typically begins with commercially available naphthalene derivatives and trifluoromethylated phenols.

- Formation of Morpholine Ring: A precursor morpholine can be synthesized via cyclization reactions involving amino alcohols and carbonyl compounds.

- Coupling Reaction: The final product is obtained through a coupling reaction between the naphthalene derivative and the morpholine carboxamide under appropriate conditions (e.g., using coupling agents like EDC or HATU).

N-(naphthalen-1-ylmethyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for treating cancers or infections.

- Chemical Research: It can be utilized in studies focusing on structure-activity relationships within medicinal chemistry.

- Material Science: Its unique properties may also find applications in developing advanced materials or coatings.

Interaction studies are crucial for understanding how N-(naphthalen-1-ylmethyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide interacts with biological targets:

- Protein Binding Studies: Assessing how well the compound binds to specific proteins can provide insights into its mechanism of action.

- Cellular Uptake Studies: Understanding how the compound enters cells can inform modifications to enhance efficacy.

- In Vivo Studies: Animal models may be employed to evaluate the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with N-(naphthalen-1-ylmethyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide. Here are some notable examples:

These compounds illustrate the diversity within this chemical class while highlighting how N-(naphthalen-1-ylmethyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide stands out due to its unique combination of functional groups and potential biological activities.